5-tert-Butyl-m-xylene

Catalog No.
S661015
CAS No.
98-19-1
M.F
C12H18
M. Wt
162.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-tert-Butyl-m-xylene

CAS Number

98-19-1

Product Name

5-tert-Butyl-m-xylene

IUPAC Name

1-tert-butyl-3,5-dimethylbenzene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

InChI

InChI=1S/C12H18/c1-9-6-10(2)8-11(7-9)12(3,4)5/h6-8H,1-5H3

InChI Key

FZSPYHREEHYLCB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)C(C)(C)C)C

The exact mass of the compound 5-tert-Butyl-m-xylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11016. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-tert-Butyl-m-xylene (CAS 98-19-1) is a specialized, sterically congested alkylbenzene serving as a critical building block in the synthesis of bulky ligands, advanced fluorinating agents, and specific nitroaromatic compounds . Unlike standard xylene isomers, the integration of a bulky tert-butyl group at the meta-position fundamentally alters the molecule's steric profile, thermal stability, and regioselectivity during electrophilic aromatic substitution . Commercially, it is supplied as a colorless liquid with a boiling point of 205–207 °C, functioning as the direct, non-substitutable precursor for bis(4-tert-butyl-2,6-dimethylphenyl) disulfide and the synthetic fragrance intermediate, musk xylene [1].

Attempting to substitute 5-tert-Butyl-m-xylene with generic m-xylene or mesitylene (1,3,5-trimethylbenzene) leads to catastrophic failures in target molecule efficacy and process engineering . From a chemical perspective, the tert-butyl group provides essential steric shielding that cannot be replicated by simple methyl groups; for example, in the synthesis of arylsulfur trifluoride fluorinating agents, substituting the tert-butyl group with a methyl group drops product yields from 88% to 19% due to insufficient steric protection against side reactions[1]. Thermally, 5-tert-Butyl-m-xylene boils at 205–207 °C, which is over 60 °C higher than m-xylene and 40 °C higher than mesitylene, rendering generic solvent recovery and distillation protocols entirely incompatible [2]. Furthermore, in specialized applications like fragrance synthesis, the tert-butyl group acts as an obligate olfactophore; trinitrating m-xylene yields an end-product devoid of the required commercial musk scent [3].

Steric Shielding: 4-tert-Butyl Dependency in Arylsulfur Trifluoride Synthesis

5-tert-Butyl-m-xylene is the direct precursor to bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, which is subsequently converted into 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (commercially known as Fluolead™). The bulky tert-butyl group is strictly required to stabilize the sulfur trifluoride moiety and prevent ether byproduct formation during fluorination reactions. When evaluating the fluorination of benzyl alcohol, the 4-tert-butyl derivative (derived from 5-tert-butyl-m-xylene) achieves an 88% yield of benzyl fluoride, whereas the 4-methyl analog (derived from m-xylene) achieves only 19%, and the 2,4,6-trimethyl analog (derived from mesitylene) achieves just 38% [1].

Evidence DimensionYield of benzyl fluoride in deoxofluorination
Target Compound Data88% yield (using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride)
Comparator Or Baseline19% yield (using 4-methyl analog); 38% yield (using mesitylene analog)
Quantified Difference+69% absolute yield increase over the m-xylene analog and +50% over the mesitylene analog
ConditionsFluorination of benzyl alcohol using arylsulfur trifluorides

Buyers procuring precursors for advanced, shelf-stable DAST alternatives must use 5-tert-butyl-m-xylene to ensure the final fluorinating agent possesses the necessary steric bulk for high-yield reactivity.

Thermal Processability: High Boiling Point Distillation Profile

The addition of the tert-butyl group significantly increases the molecular weight and dispersion forces of the aromatic ring compared to standard methyl-substituted benzenes. 5-tert-Butyl-m-xylene exhibits a boiling point of 205–207 °C. In contrast, m-xylene boils at 139 °C and mesitylene boils at 164 °C [1]. This massive thermal shift dictates entirely different parameters for reflux reactions, solvent recovery, and fractional distillation in industrial scale-up [2].

Evidence DimensionBoiling Point
Target Compound Data205–207 °C
Comparator Or Baselinem-Xylene (139 °C) and Mesitylene (164 °C)
Quantified Difference+66 °C vs m-xylene; +41 °C vs mesitylene
ConditionsStandard atmospheric pressure (101.3 kPa)

Process engineers must account for this substantial boiling point elevation when designing distillation columns and thermal separation workflows, as generic xylene protocols will fail to volatilize the product.

Regioselectivity and Olfactophore Integrity in Trinitration

5-tert-Butyl-m-xylene is the obligate precursor for 1-tert-butyl-3,5-dimethyl-2,4,6-trinitrobenzene (Musk Xylene). During the trinitration process using fuming nitric and sulfuric acids, the tert-butyl group directs the substitution pattern and locks the molecular conformation [1]. If m-xylene is used as a generic substitute, the resulting 2,4,6-trinitro-m-xylene completely lacks the steric bulk required to bind to the relevant olfactory receptors, rendering the product commercially useless for fragrance applications .

Evidence DimensionEnd-product functional efficacy (olfactory binding)
Target Compound DataYields Musk Xylene (functional olfactophore)
Comparator Or Baselinem-Xylene yields 2,4,6-trinitro-m-xylene (non-functional)
Quantified DifferenceBinary presence vs. absence of the required commercial fragrance properties
ConditionsTrinitration via fuming HNO3/H2SO4

Procurement teams sourcing raw materials for synthetic musks cannot substitute standard xylenes, as the tert-butyl group is the non-negotiable functional core of the end-product.

Precursor for Shelf-Stable Deoxofluorinating Agents (Fluolead™ Synthesis)

Directly following from its unique steric profile, 5-tert-Butyl-m-xylene is reacted with sulfur monochloride to form a bulky diaryl disulfide, which is then converted into 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride. This serves as a highly stable, non-fuming, and high-yield alternative to DAST in commercial fluorination workflows [1].

Synthesis of Bulky Diaryl Disulfide Ligands

The compound is utilized in the production of bis(4-tert-butyl-2,6-dimethylphenyl) disulfide, a critical intermediate for specialized organometallic ligands and catalysts where extreme steric hindrance is required to control reaction selectivity .

Production of Synthetic Nitro Musks

Serving as the direct raw material, 5-tert-Butyl-m-xylene undergoes trinitration to synthesize Musk Xylene, leveraging the tert-butyl group as the essential olfactophore for fragrance and specialty chemical formulations [2].

XLogP3

4.3

Boiling Point

207.0 °C

Melting Point

-18.0 °C

UNII

2GX9N8TLC9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

98-19-1

Wikipedia

5-tert-Butyl-m-xylene

General Manufacturing Information

Benzene, 1-(1,1-dimethylethyl)-3,5-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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